
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide, also known as PTB or PTB7, is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in the field of organic electronics. PTB7 is a conjugated polymer that exhibits high charge-carrier mobility and is commonly used as an electron-donor material in organic photovoltaic devices.
Mechanism of Action
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide7 acts as an electron-donor material in organic photovoltaic devices. When exposed to light, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide7 absorbs photons and generates excitons, which are then dissociated into free charge carriers (electrons and holes) at the donor-acceptor interface. The resulting charge separation leads to the generation of a photocurrent, which can be collected and used as electricity.
Biochemical and Physiological Effects:
While N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide7 has not been extensively studied for its biochemical and physiological effects, it is generally considered to be non-toxic and biocompatible. This makes it a promising candidate for use in biomedical applications, such as biosensors and drug delivery systems.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide7 in lab experiments is its high charge-carrier mobility, which allows for efficient charge transport and high device performance. However, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide7 can be difficult to synthesize and purify, which can limit its use in certain applications.
Future Directions
There are several potential future directions for research involving N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide7. One area of interest is the development of new synthetic methods that can improve the purity and yield of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide7. Another area of focus is the use of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide7 in tandem solar cells, which have the potential to achieve higher efficiencies than single-junction devices. Additionally, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide7 could be further investigated for its potential use in biomedical applications, such as biosensors and drug delivery systems.
Synthesis Methods
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide7 can be synthesized using a variety of methods, including Suzuki coupling, Stille coupling, and Sonogashira coupling. One commonly used method involves the reaction of 2-bromo-5-chlorobenzenesulfonamide with 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethanol in the presence of a palladium catalyst.
Scientific Research Applications
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide7 has been extensively studied for its potential use in organic photovoltaic devices. These devices have the potential to provide a cheaper and more environmentally friendly alternative to traditional silicon-based solar cells. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide7 has also been investigated for use in other organic electronic devices, such as organic field-effect transistors and organic light-emitting diodes.
properties
IUPAC Name |
2-chloro-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S2/c16-13-4-1-2-5-15(13)23(20,21)18-10-14(12-6-9-22-11-12)19-8-3-7-17-19/h1-9,11,14,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTMTMZHCQVYCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

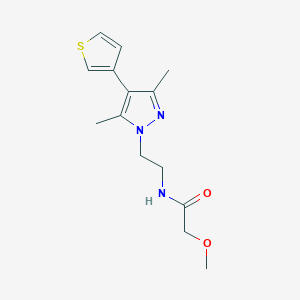
![1-chloro-N-[(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2848084.png)
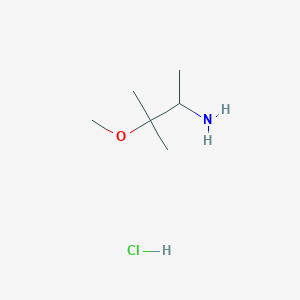

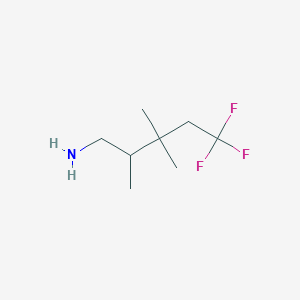
![[(2,4-Difluorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2848090.png)

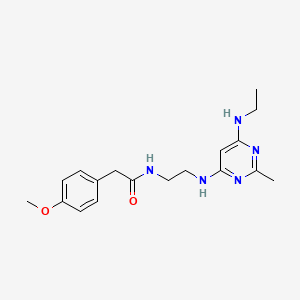
![methyl 3-(2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)thiophene-2-carboxylate](/img/structure/B2848101.png)
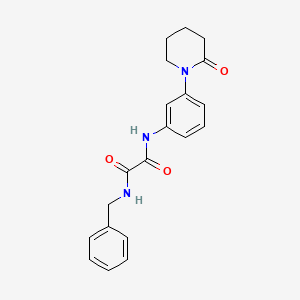

![N-[3-(6-Hydroxyspiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2848104.png)
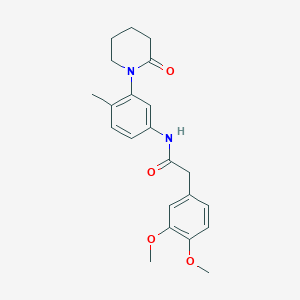
![N-(2,3-dimethoxybenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2848106.png)